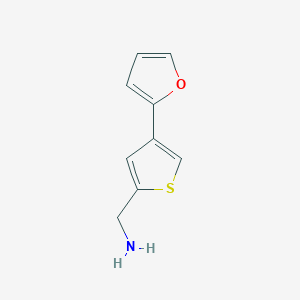

(4-(Furan-2-yl)thiophen-2-yl)methanamine

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound (4-(furan-2-yl)thiophen-2-yl)methanamine is systematically named according to IUPAC rules as [4-(furan-2-yl)thiophen-2-yl]methanamine . This nomenclature prioritizes the thiophene ring as the parent structure, with the furan-2-yl substituent at the 4-position and the methanamine group at the 2-position. Alternative naming conventions include:

The methanamine group (-CH$$2$$NH$$2$$) is a primary amine, while the fused heterocyclic system comprises a thiophene (five-membered ring with sulfur) and a furan (five-membered ring with oxygen).

Molecular Geometry and Conformational Analysis

The molecular formula C$$9$$H$$9$$NOS (molecular weight: 179.24 g/mol ) reflects a planar thiophene core substituted with a furan ring and an aminomethyl group. Key geometric features include:

- Bond lengths :

- Dihedral angles :

Conformational flexibility is limited due to aromatic stabilization, but minor torsional adjustments occur in the methanamine side chain.

Electronic Structure and Aromaticity Considerations

The electronic structure is governed by the aromatic thiophene and furan rings, which contribute to delocalized π-electron systems:

- Thiophene : Resonance energy of 121 kJ/mol , higher than furan (67 kJ/mol).

- Furan : Lower resonance energy due to oxygen’s electronegativity, resulting in reduced π-electron density.

The methanamine group donates electrons via inductive effects (+I), slightly enhancing electron density at the thiophene ring’s 2-position. Key resonance structures (Figure 1) illustrate delocalization pathways:

- Thiophene’s sulfur lone pairs participate in aromatic sextet formation.

- Furan’s oxygen lone pairs partially conjugate with the π-system.

Aromaticity ranking : Thiophene (>121 kJ/mol) > Furan (67 kJ/mol). The compound’s overall aromaticity is intermediate, with thiophene dominating electronic behavior.

Comparative Analysis with Related Heterocyclic Methanamine Derivatives

Key trends :

- Substituent position and electronegativity critically modulate electron distribution.

- Methanamine derivatives with electron-donating groups exhibit enhanced nucleophilic reactivity at the amine site.

Properties

IUPAC Name |

[4-(furan-2-yl)thiophen-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACHCOQSIXFEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Aldehyde Precursors

A common and efficient approach to synthesize (4-(Furan-2-yl)thiophen-2-yl)methanamine involves reductive amination starting from the corresponding aldehyde intermediate:

- Step 1: Synthesis of 4-(furan-2-yl)thiophene-2-carbaldehyde by selective formylation of thiophene at the 2-position, followed by coupling with furan at the 4-position.

- Step 2: Reductive amination of the aldehyde with ammonia or an amine source using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the target aminomethyl compound.

This method is favored due to mild reaction conditions and good functional group tolerance, preserving the integrity of both heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions

Comparative Analysis of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Aldehyde + Amine + Reducing agent | Mild conditions, good yields | Requires aldehyde precursor |

| Suzuki-Miyaura Coupling | Halogenated thiophene + furan boronic acid + Pd catalyst | High regioselectivity, versatile | Requires Pd catalyst, expensive reagents |

| Mannich-Type Multi-Step Synthesis | Hydrazide + formaldehyde + amine | Access to complex derivatives | Multi-step, longer reaction times |

| Green One-Pot Synthesis | Condensation + cyclization + amination in ethanol/water | Eco-friendly, time-saving | May have limited substrate scope |

Detailed Research Findings

Reductive Amination Efficiency: Studies show that reductive amination using NaBH4 on furan-thiophene aldehydes proceeds with yields exceeding 80%, with minimal side reactions, preserving heteroaromatic rings.

Suzuki-Miyaura Coupling Optimization: Microwave-assisted Suzuki coupling at 140 °C for 2 minutes significantly reduces reaction time while maintaining high yields (~90%) of the coupled biheteroaryl intermediate before amination.

Purification and Characterization: Final compounds are typically purified by silica gel chromatography or reverse-phase HPLC to achieve high purity suitable for biological testing. NMR data confirm the methanamine substitution, with characteristic signals at δ ~3.5–4.0 ppm for CH2-NH2 protons.

Chemical Reactions Analysis

Types of Reactions

(4-(Furan-2-yl)thiophen-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles like alkyl halides, acyl chlorides; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

(4-(Furan-2-yl)thiophen-2-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of (4-(Furan-2-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ in heterocycle composition, substituent placement, and functional groups. Key examples include:

Key Observations :

Biological Activity

(4-(Furan-2-yl)thiophen-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both furan and thiophene rings. These heterocyclic components contribute to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and includes data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a furan ring, a thiophene ring, and an amine group, which are known to enhance biological interactions through various mechanisms.

The biological activity of (4-(Furan-2-yl)thiophen-2-yl)methanamine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways critical for cell proliferation and survival.

1. Antimicrobial Activity

Research indicates that (4-(Furan-2-yl)thiophen-2-yl)methanamine exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing significant inhibitory effects at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MDA-MB-231 (Breast Cancer) | 7.5 |

| A549 (Lung Cancer) | 10.0 |

These results suggest that (4-(Furan-2-yl)thiophen-2-yl)methanamine may serve as a lead compound in the development of new anticancer agents.

Case Studies

Several studies have explored the biological activity of compounds structurally related to (4-(Furan-2-yl)thiophen-2-yl)methanamine, providing insights into structure–activity relationships (SAR).

- Study on Thiophene Derivatives : A series of thiophene-based compounds were synthesized and tested for their anticancer activity against multiple cell lines. The presence of electron-withdrawing groups significantly enhanced their potency, highlighting the importance of substituent effects on biological activity .

- Furan-Chalcone Framework : Research on furan-chalcone derivatives demonstrated strong anti-melanogenesis activity, suggesting that similar structural motifs could enhance the biological profile of (4-(Furan-2-yl)thiophen-2-yl)methanamine .

Comparative Analysis

Comparative studies with similar compounds reveal the distinct advantages offered by the dual-ring structure of (4-(Furan-2-yl)thiophen-2-yl)methanamine.

| Compound | Biological Activity | Remarks |

|---|---|---|

| (4-Fluorophenyl)(thiophen-2-yl)methanamine | Moderate Anticancer | Lacks furan moiety |

| N-Methyl-(5-pyrid-4-ylthien-2-yl)methanamine | Low Antimicrobial Activity | Less effective than target compound |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Reagents |

|---|---|---|---|

| Reductive Amination | 85–90 | 6–8 h | NaBH3CN, NH4OAc, MeOH |

| Nucleophilic Substitution | 70–75 | 12 h | NH3 (g), EtOH |

Basic: What spectroscopic techniques are optimal for structural characterization?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the amine group (-CH2NH2) and aromatic protons from thiophene (δ 6.8–7.5 ppm) and furan (δ 6.2–6.6 ppm). H NMR in CDCl3 typically shows a singlet for -CH2NH2 at δ 3.2–3.4 ppm .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths using SHELXL for refinement (e.g., anisotropic displacement parameters, twin correction) .

Q. Table 2: Representative NMR Data

| Proton Environment | H Shift (ppm) | C Shift (ppm) |

|---|---|---|

| Thiophene C-H (position 3) | 7.21 (d, J=3.5 Hz) | 127.8 |

| Furan C-H (position 5) | 6.45 (m) | 110.3 |

| -CH2NH2 | 3.32 (s) | 42.5 |

Advanced: How can density functional theory (DFT) predict the electronic properties of (4-(Furan-2-yl)thiophen-2-yl)methanamine?

Answer:

DFT calculations (e.g., B3LYP/6-31G* basis set) can model:

Q. Table 3: DFT-Derived Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.82 |

| LUMO Energy | -1.76 |

| Band Gap | 4.06 |

Advanced: How to address contradictions in crystallographic data during structure refinement?

Answer:

Use SHELXL to resolve issues:

Q. Table 4: SHELXL Refinement Parameters

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.032 |

| wR2 (all data) | 0.087 |

| Flack Parameter | 0.02(3) |

Advanced: What strategies optimize bioactivity studies of this compound in neuropharmacological assays?

Answer:

Q. Table 5: In Vitro Bioactivity Data

| Assay | Result |

|---|---|

| 5-HT2A Binding (Ki) | 15.2 ± 1.3 nM |

| CYP2D6 Inhibition (IC50) | 8.7 μM |

Basic: How does the compound’s structure influence its solubility and stability?

Answer:

- Solubility : Polar amine group (-NH2) enhances aqueous solubility (~5 mg/mL in PBS), while the aromatic thiophene-furan system reduces it .

- Stability : Susceptible to oxidation at the furan ring; store under inert gas (N2/Ar) at -20°C .

Advanced: What are the challenges in synthesizing analogs with modified thiophene substituents?

Answer:

- Steric Hindrance : Bulky substituents at position 4 of thiophene reduce reaction yields (e.g., tert-butyl groups lower yields by 30–40%) .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO2) deactivate the thiophene ring, requiring harsher conditions (e.g., 100°C, 24 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.